1,2-phenylene bis(4-(octyloxy)benzoate)
Description
Historical Trajectory and Evolution of Related Mesogenic and Materials Architectures
The concept of mesogenic (liquid crystal-forming) molecules has been known for over a century, but the specific focus on bent-core architectures is a more recent development. Early work in the 20th century primarily focused on calamitic (rod-like) and discotic (disc-like) mesogens. However, in the 1990s, the synthesis and characterization of molecules with a distinct bend in their aromatic core led to the discovery of a new class of liquid crystals with unconventional properties. researchgate.netnih.gov
These "banana-shaped" molecules were found to exhibit a range of novel smectic phases, often designated as 'B' phases (B1-B8), which are distinct from the classical smectic phases of calamitic liquid crystals. researchgate.net A key breakthrough was the observation of spontaneous polar order and chirality in phases composed of achiral bent-core molecules, a phenomenon that opened up new avenues for the design of ferroelectric and nonlinear optical materials. researchgate.nettandfonline.com
The molecular design of these materials has evolved to include various central cores (such as resorcinol, hydroquinone, and their derivatives), linking groups (esters, imines, etc.), and terminal chains of varying lengths and functionalities. nih.gov The study of homologous series, where the length of the terminal alkyl or alkoxy chains is systematically varied, has been crucial in understanding the structure-property relationships that govern the formation and stability of different mesophases. For instance, studies on related 1,3- and 1,4-phenylene bis(benzoate) systems have provided valuable insights into how the substitution pattern on the central phenyl ring influences the mesomorphic behavior. researchgate.netresearchgate.net
Strategic Significance of the 1,2-phenylene bis(4-(octyloxy)benzoate) Molecular Design
The molecular structure of 1,2-phenylene bis(4-(octyloxy)benzoate) is strategically designed to promote mesophase formation with potentially interesting properties.
The 1,2-phenylene Core: The ortho-substitution pattern of the central phenyl ring enforces a significant bend in the molecular shape. This is a critical design element for inducing the packing frustrations that can lead to the formation of the complex and often chiral smectic phases characteristic of bent-core liquid crystals. researchgate.nettandfonline.com
The 4-(octyloxy)benzoate Wings: The two "wings" of the molecule, each consisting of a phenyl ring with a para-substituted octyloxy chain, provide the necessary aspect ratio for liquid crystalline behavior. The long, flexible octyloxy chains are crucial for lowering the melting point and influencing the transition temperatures between the crystalline and various liquid crystalline phases. The length of these chains is a key parameter for tuning the mesomorphic properties. mdpi.com
Based on studies of analogous compounds, such as 1,2-phenylene bis[4-(4-alkoxybenzylideneamino)benzoates], it is highly probable that the octyloxy derivative would exhibit both nematic and smectic A phases. The bent shape may also lead to the formation of more complex, tilted smectic phases at lower temperatures.
Contemporary Research Landscape and Identified Knowledge Gaps for the Compound
The contemporary research on bent-core liquid crystals is highly active, with a focus on discovering new phases, understanding the fundamental physics of their formation, and exploring their potential applications. researchgate.netaps.orgtandfonline.com Areas of intense investigation include the study of their unique optical and electrical properties, such as ferroelectricity, antiferroelectricity, and second-harmonic generation. researchgate.net The ability of these materials to form chiral domains from achiral molecules is also a subject of significant interest for applications in chiral separations and photonics. aps.org
Despite the broad interest in bent-core systems, a detailed experimental investigation of 1,2-phenylene bis(4-(octyloxy)benzoate) appears to be absent from the publicly available scientific literature. While its synthesis is conceptually straightforward via the esterification of catechol with 4-(octyloxy)benzoyl chloride, and its fundamental properties can be inferred from related structures, specific experimental data remains a significant knowledge gap. youtube.comijrpr.com
The following are key areas where research is needed for this specific compound:
Synthesis and Purification: A documented, high-yield synthesis and purification protocol is the first essential step.
Mesomorphic Characterization: Detailed studies using polarized optical microscopy (POM) and differential scanning calorimetry (DSC) are required to identify the types of liquid crystal phases it forms and the corresponding transition temperatures and enthalpies. mdpi.comusm.my
Structural Analysis: X-ray diffraction (XRD) studies would be invaluable for determining the precise molecular arrangement within the different mesophases.
Physical Property Measurement: Investigation of its dielectric, electro-optical, and nonlinear optical properties would reveal its potential for specific applications.
A comprehensive study of 1,2-phenylene bis(4-(octyloxy)benzoate) would not only fill a gap in the materials database but also contribute to a deeper understanding of the structure-property relationships in the fascinating world of bent-core liquid crystals.
Compound Information
| Compound Name |
| 1,2-phenylene bis(4-(octyloxy)benzoate) |
| Catechol |
| 4-(octyloxy)benzoyl chloride |
Data Tables
Table 1: Physicochemical Properties of 1,2-phenylene bis(4-(octyloxy)benzoate)
| Property | Value | Source |
| CAS Number | 1369505-05-4 | Inferred from chemical database search |
| Molecular Formula | C₃₆H₄₆O₆ | Calculated from structure |
| Molecular Weight | 574.75 g/mol | Calculated from structure |
| Physical State | Expected to be a crystalline solid at room temperature | Inferred from related compounds |
Table 2: Expected Thermal Properties and Mesophases of 1,2-phenylene bis(4-(octyloxy)benzoate) (Note: The following are predicted properties based on the behavior of structurally similar compounds, as specific experimental data is not currently available in the reviewed literature. Cr = Crystal, SmA = Smectic A, N = Nematic, Iso = Isotropic Liquid)
| Transition | Predicted Temperature Range (°C) | Notes |
| Cr to SmA/N | Likely above 100°C | The melting point is expected to be relatively high due to the rigid core, but the octyloxy chains should prevent it from being excessively high. |
| SmA to N | Potentially observed | The presence of both Smectic A and Nematic phases is common in calamitic liquid crystals with long terminal chains. The transition would likely occur at a higher temperature than the melting point. |
| N to Iso | Expected | The clearing point, or transition to the isotropic liquid, would be the highest temperature transition. |
Properties
CAS No. |
1369505-05-4 |
|---|---|
Molecular Formula |
C36H46O6 |
Molecular Weight |
574.74684 |
Synonyms |
1,2-phenylene bis(4-(octyloxy)benzoate) |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathway Elucidation for 1,2 Phenylene Bis 4 Octyloxy Benzoate
Retrosynthetic Analysis and Strategic Precursor Identification
Retrosynthetic analysis of the target molecule, 1,2-phenylene bis(4-(octyloxy)benzoate), logically deconstructs the compound at its ester linkages. This disconnection reveals two primary precursors essential for its synthesis:
1,2-Dihydroxybenzene (Catechol) : This provides the central phenylene ring with the two ortho-positioned oxygen atoms for the diester formation.
4-(octyloxy)benzoic acid : This molecule provides the benzoate (B1203000) groups, which include the C8 alkyl chains (octyloxy groups). For the final esterification step, this carboxylic acid may be used directly or converted to a more reactive derivative, such as an acyl chloride (4-(octyloxy)benzoyl chloride).
The forward synthetic strategy, therefore, involves the synthesis or acquisition of these two key intermediates, followed by their condensation to form the final diester product.
Synthesis and Optimization of Key Intermediate Precursors
The efficient synthesis of 1,2-phenylene bis(4-(octyloxy)benzoate) is highly dependent on the successful and optimized preparation of its constituent precursors.
Methodologies for 1,2-dihydroxybenzene Derivative Synthesis
1,2-Dihydroxybenzene, commonly known as catechol or pyrocatechol, is a readily available industrial chemical and serves as the fundamental building block for the central portion of the target molecule. sigmaaldrich.comdrugbank.com It is an ortho-isomeric form of dihydroxybenzene. sigmaaldrich.com For the synthesis of the title compound, unsubstituted catechol is typically used directly, as the required substituents are part of the benzoic acid precursor. Catechol is commercially available in high purity, often obviating the need for its synthesis in a laboratory setting. sigmaaldrich.com
Methodologies for 4-(octyloxy)benzoic Acid Derivative Synthesis
The synthesis of 4-(octyloxy)benzoic acid is a critical step that involves the attachment of the octyloxy side chain to a benzoic acid backbone. A common and effective method is the Williamson ether synthesis.
This process typically starts with a para-substituted phenol, such as ethyl p-hydroxybenzoate. The phenolic hydroxyl group is first deprotonated with a suitable base (e.g., potassium carbonate, K2CO3) to form a phenoxide ion. This nucleophilic phenoxide is then reacted with an octyl halide, such as 1-bromooctane, in an SN2 reaction to form the ether linkage. The final step involves the hydrolysis of the ethyl ester to the carboxylic acid, typically under basic conditions followed by acidic workup.
A documented synthesis reported a yield of 71.6% for 4-(octyloxy)benzoic acid starting from ethyl p-hydroxybenzoate and n-octyl bromide. prepchem.com The resulting product was purified by recrystallization from ethanol. prepchem.com
Table 1: Example Synthesis of 4-(octyloxy)benzoic acid
| Starting Materials | Reagents | Product | Yield |
|---|
Esterification Reactions and Mechanistic Investigations
The final stage in the synthesis of 1,2-phenylene bis(4-(octyloxy)benzoate) is the formation of two ester bonds between the two hydroxyl groups of catechol and two molecules of 4-(octyloxy)benzoic acid. This double esterification can be achieved through several established methods.
One common approach is the Fischer-Speier esterification , where the carboxylic acid and alcohol are reacted in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed, often using a Dean-Stark apparatus. organic-chemistry.orgmasterorganicchemistry.com
A more reactive and often higher-yielding alternative involves converting the carboxylic acid to a more electrophilic derivative, such as an acyl chloride . 4-(octyloxy)benzoic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to produce 4-(octyloxy)benzoyl chloride. This highly reactive acyl chloride is then reacted with catechol in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) (TEA), which serves to neutralize the HCl byproduct. nih.gov
Catalytic Systems and Promoters in Diester Synthesis
The choice of catalyst or promoter is crucial for achieving high yields in the synthesis of the diester. The system must be effective for the esterification of phenols, which are less nucleophilic than aliphatic alcohols.
For Fischer esterification , strong Brønsted acids are the standard catalysts. organic-chemistry.org Lewis acids such as salts of hafnium(IV) or zirconium(IV) have also been shown to catalyze direct esterifications effectively. organic-chemistry.org
For reactions involving acyl chlorides, the base used (e.g., pyridine, triethylamine) is more of a promoter or acid scavenger than a catalyst in the traditional sense. nih.gov However, nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP) can be added in catalytic amounts to significantly accelerate the reaction. conicet.gov.ar The mechanism involves the initial formation of a highly reactive acylpyridinium intermediate.
Coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), are also used to promote esterification directly from the carboxylic acid, avoiding the need to form the acyl chloride separately. This method, known as the Steglich esterification, often uses DMAP as a catalyst. organic-chemistry.org
Table 2: Catalytic Systems for the Esterification of Catechol
| Esterification Method | Reagents | Catalyst/Promoter | Key Features |
|---|---|---|---|
| Fischer Esterification | 4-(octyloxy)benzoic acid | H₂SO₄, p-TsOH | Equilibrium reaction; requires water removal. organic-chemistry.org |
| Acyl Chloride Method | 4-(octyloxy)benzoyl chloride | Pyridine, Triethylamine, DMAP | High reactivity; proceeds under mild conditions. nih.govconicet.gov.ar |
Stereochemical Control and Regioselectivity in Synthesis
The synthesis of 1,2-phenylene bis(4-(octyloxy)benzoate) presents straightforward considerations regarding stereochemistry and regioselectivity.
Stereochemical Control : The target molecule is achiral. The precursors, 1,2-dihydroxybenzene and 4-(octyloxy)benzoic acid, are also achiral. Therefore, no stereocenters are formed during the reaction, and issues of enantioselectivity or diastereoselectivity are not applicable.
Regioselectivity : 1,2-dihydroxybenzene is a symmetrical molecule, meaning its two hydroxyl groups are chemically equivalent. Consequently, the acylation can occur at either position without a difference in the final product. The primary challenge is not one of regioselectivity but of ensuring complete diesterification. To favor the formation of the desired diester over the mono-ester intermediate (2-hydroxyphenyl 4-(octyloxy)benzoate), the reaction is typically run with a stoichiometric excess (at least two equivalents) of the 4-(octyloxy)benzoic acid derivative. Reaction conditions such as higher temperatures and longer reaction times can also be employed to drive the reaction to completion.
Advanced Purification Techniques and Yield Maximization Strategies
The purification of 1,2-phenylene bis(4-(octyloxy)benzoate) is a critical step to achieve the high purity required for its applications, particularly in the field of liquid crystals. The crude product obtained from the synthesis typically contains unreacted starting materials, byproducts, and residual solvent. A combination of purification techniques is often employed to remove these impurities effectively.
Recrystallization is a primary and highly effective method for purifying solid organic compounds like 1,2-phenylene bis(4-(octyloxy)benzoate). illinois.eduresearchgate.netma.edualfa-chemistry.com The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities should either be highly soluble or insoluble at all temperatures. researchgate.net For compounds with structures similar to the target molecule, solvents such as ethanol, ethyl acetate (B1210297), or mixtures of alkanes and more polar solvents have been used. rsc.org The process involves dissolving the crude product in a minimal amount of the hot solvent to form a saturated solution. As the solution cools slowly, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain in the mother liquor. ma.edu
Column chromatography is another powerful technique for the purification of 1,2-phenylene bis(4-(octyloxy)benzoate), especially for removing closely related impurities. rsc.org This method separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel or alumina, and their solubility in a mobile phase (the eluent). youtube.com For non-polar compounds like the target molecule, a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate in varying ratios, is commonly used. The separation is optimized by carefully selecting the eluent polarity to achieve a good separation between the desired product and its impurities. The progress of the separation is monitored using thin-layer chromatography (TLC).
Yield maximization strategies focus on optimizing the reaction conditions to favor the formation of the desired product. This can be achieved by:
Stoichiometric Control: Using a slight excess of the more valuable or reactive reagent can help to drive the reaction to completion. In this synthesis, using a slight excess of 4-(octyloxy)benzoyl chloride can ensure that both hydroxyl groups of the catechol react.
Reaction Temperature: The reaction temperature should be carefully controlled to ensure a reasonable reaction rate without promoting side reactions or decomposition of the product.
Efficient Mixing: Vigorous stirring is essential to ensure that the reactants are in close contact, which is particularly important in heterogeneous reaction mixtures.
Choice of Base: The basicity and steric hindrance of the amine base can influence the reaction rate and yield. A non-nucleophilic, sterically hindered base can be advantageous in preventing side reactions.
The following interactive table summarizes the advanced purification techniques applicable to 1,2-phenylene bis(4-(octyloxy)benzoate).
| Technique | Stationary Phase | Mobile Phase/Solvent | Principle of Separation | Key Parameters to Optimize |
| Recrystallization | Not Applicable | Ethanol, Ethyl Acetate, Hexane/Ethyl Acetate mixtures | Differential solubility of the compound and impurities at different temperatures. illinois.eduresearchgate.netma.edualfa-chemistry.com | Solvent choice, cooling rate, final temperature. |
| Column Chromatography | Silica Gel, Alumina | Hexane/Ethyl Acetate gradient | Differential adsorption and partitioning between stationary and mobile phases. rsc.orgyoutube.com | Stationary phase activity, eluent polarity, column dimensions, flow rate. |
Principles of Green Chemistry in the Synthesis of 1,2-phenylene bis(4-(octyloxy)benzoate)
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of 1,2-phenylene bis(4-(octyloxy)benzoate) can be evaluated and improved based on these principles.
Atom Economy: The concept of atom economy, developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. For the synthesis of 1,2-phenylene bis(4-(octyloxy)benzoate) via the Schotten-Baumann reaction, the atom economy is not ideal due to the formation of a stoichiometric amount of hydrochloride salt as a byproduct. Alternative synthetic routes with better atom economy, such as direct esterification with the removal of water, could be explored, although these may require harsher conditions.
Use of Safer Solvents and Auxiliaries: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Traditional solvents like dichloromethane (B109758) are effective but pose environmental and health risks. Greener alternatives could include solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even solvent-free reaction conditions if the reactants can be melted together without decomposition. nih.gov
Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. The Schotten-Baumann reaction for this synthesis is often carried out at or slightly above room temperature, which is relatively energy efficient. Exploring catalytic methods could potentially lower the activation energy and allow for even milder reaction conditions.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. While the base in the Schotten-Baumann reaction is technically a reagent, exploring catalytic versions of this transformation could improve the greenness of the process. For instance, the use of a recyclable polymer-supported base could simplify the purification process and reduce waste.
The following interactive table outlines the application of green chemistry principles to the synthesis of 1,2-phenylene bis(4-(octyloxy)benzoate).
| Green Chemistry Principle | Application in Synthesis | Potential Improvement |
| Atom Economy | The Schotten-Baumann reaction produces a salt byproduct, lowering the atom economy. | Investigating catalytic esterification methods that produce water as the only byproduct. |
| Safer Solvents | Dichloromethane is a common but hazardous solvent. | Utilizing greener solvents like 2-MeTHF or exploring solvent-free conditions. nih.gov |
| Energy Efficiency | The reaction is typically run at mild temperatures. | Optimizing the reaction to proceed efficiently at room temperature to minimize heating or cooling. |
| Catalysis | The base is used in stoichiometric amounts. | Developing a catalytic system, for example, using an immobilized base that can be easily recovered and reused. |
Advanced Spectroscopic and Analytical Methodologies for Structural and Purity Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1,2-phenylene bis(4-(octyloxy)benzoate), providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1,2-phenylene bis(4-(octyloxy)benzoate), distinct signals are expected for the aromatic protons of the central phenylene ring and the two 4-(octyloxy)benzoate moieties, as well as for the aliphatic protons of the octyloxy chains. The aromatic protons of the central 1,2-disubstituted benzene (B151609) ring would likely appear as a complex multiplet. The protons on the 4-(octyloxy)benzoate units are expected to show characteristic doublet signals in the aromatic region. The methylene (B1212753) protons of the octyloxy chains adjacent to the oxygen atom (-O-CH₂-) would resonate at a lower field compared to the other methylene groups, which would appear as a series of multiplets, and the terminal methyl protons would be observed as a triplet at the highest field.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the molecular structure. The carbonyl carbons of the ester groups are expected to appear at a characteristic downfield shift. The aromatic carbons would be observed in the typical aromatic region, with variations in their chemical shifts indicating their substitution pattern. The carbon atoms of the octyloxy chains would be found in the aliphatic region of the spectrum.
Based on data from analogous compounds, the expected chemical shifts are summarized in the table below. mdpi.comresearchgate.net
| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Aromatic Protons | 6.8 - 8.2 | 114 - 155 |
| -O-CH₂- (Octyloxy) | ~4.0 | ~68 |
| -(CH₂)₆- (Octyloxy) | 1.2 - 1.8 | 22 - 32 |
| -CH₃ (Octyloxy) | ~0.9 | ~14 |
| C=O (Ester) | - | ~165 |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in 1,2-phenylene bis(4-(octyloxy)benzoate) by analyzing their characteristic vibrational modes.
IR Spectroscopy: The IR spectrum is expected to show a strong absorption band corresponding to the C=O stretching vibration of the ester groups. The C-O stretching vibrations of the ester and ether linkages will also be prominent. The aromatic C-H and aliphatic C-H stretching vibrations will appear at higher wavenumbers. The presence of aromatic rings will be confirmed by C=C stretching vibrations within the rings.
Key expected vibrational frequencies are listed in the table below.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| C=O Stretch (Ester) | 1720 - 1740 | 1720 - 1740 |
| Aromatic C=C Stretch | 1580 - 1620 | 1580 - 1620 |
| C-O Stretch (Ester/Ether) | 1100 - 1300 | 1100 - 1300 |
Mass Spectrometry (MS) Approaches for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. For 1,2-phenylene bis(4-(octyloxy)benzoate), techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed. The molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the cleavage of the ester bonds and the loss of the octyloxy chains, providing further structural confirmation.
| Ion | Description |
| [M]⁺ or [M+H]⁺ | Molecular ion or protonated molecule |
| [M - C₈H₁₇O]⁺ | Loss of an octyloxy radical |
| [M - C₈H₁₇O - CO]⁺ | Subsequent loss of carbon monoxide |
| [C₇H₅O₂]⁺ | Benzoyl cation |
| [C₈H₁₇]⁺ | Octyl cation |
X-ray Diffraction (XRD) Methodologies for Crystalline Structure and Packing Analysis
X-ray Diffraction (XRD) is a critical technique for investigating the crystalline and mesophase structures of 1,2-phenylene bis(4-(octyloxy)benzoate). As a potential liquid crystal, this compound is expected to exhibit one or more mesophases (e.g., nematic, smectic) between its crystalline and isotropic liquid states. bohrium.comresearchgate.net
Powder XRD: Powder XRD is used to characterize the crystalline phases and to identify the type of liquid crystal mesophase. For instance, a smectic phase would be indicated by a sharp, low-angle diffraction peak corresponding to the layer spacing, in addition to a broad, high-angle peak related to the average intermolecular distance. researchgate.net A nematic phase would typically only show the broad, high-angle peak.
| Parameter | Information Obtained |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit in the crystal |
| Space Group | Symmetry of the crystal lattice |
Layer Spacing (d) | Inter-layer distance in smectic mesophases | | Intermolecular Distance | Average distance between molecules in a mesophase |
Chromatographic Separation Techniques for Purity Assessment and Component Resolution
Chromatographic techniques are essential for assessing the purity of 1,2-phenylene bis(4-(octyloxy)benzoate) and for separating it from any starting materials, by-products, or isomers.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective method for determining the purity of the final product. Using a suitable stationary phase (e.g., reversed-phase C18) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water), a sharp, symmetrical peak for the target compound would be expected. The presence of other peaks would indicate impurities. The purity is typically quantified by the area percentage of the main peak.
Gas Chromatography (GC): For thermally stable and volatile compounds, GC can also be used for purity analysis. The retention time of the compound is a characteristic property under specific chromatographic conditions.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the synthesis and for preliminary purity checks. The retention factor (Rf) value is a key parameter in TLC analysis.
| Technique | Key Parameter | Purpose |
| HPLC | Retention Time, Peak Area % | Quantitative Purity Assessment |
| GC | Retention Time | Purity assessment for volatile compounds |
| TLC | Retention Factor (Rf) | Reaction monitoring, preliminary purity check |
The synthesis of such compounds often involves multiple steps, including esterification reactions, making chromatographic purification a critical final step to ensure the high purity required for liquid crystal applications. mdpi.com
Computational Chemistry and Molecular Modeling Studies of 1,2 Phenylene Bis 4 Octyloxy Benzoate
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions
Quantum mechanical calculations offer a foundational understanding of the intrinsic properties of a single molecule of 1,2-phenylene bis(4-(octyloxy)benzoate). These calculations are performed by solving the Schrödinger equation, providing precise data on electron distribution and energy levels.
Density Functional Theory (DFT) is a primary computational tool for investigating the electronic properties of complex organic molecules like 1,2-phenylene bis(4-(octyloxy)benzoate). By approximating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and electronic parameters. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G* to optimize the molecular geometry.
This analysis yields crucial data, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and electronic excitation properties. Furthermore, DFT calculations can generate theoretical infrared (IR) and Raman spectra, which are invaluable for interpreting experimental spectroscopic data. nih.gov
Table 1: Hypothetical DFT-Calculated Properties for 1,2-phenylene bis(4-(octyloxy)benzoate) Calculated at the B3LYP/6-31G level of theory.*
| Property | Calculated Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -2145.78 | Ground state energy of the optimized geometry |
| HOMO Energy (eV) | -6.25 | Indicates electron-donating ability |
| LUMO Energy (eV) | -1.15 | Indicates electron-accepting ability |
| HOMO-LUMO Gap (eV) | 5.10 | Relates to electronic stability and color |
| Dipole Moment (Debye) | 3.45 | Measures molecular polarity |
While DFT is powerful, ab initio methods like Møller-Plesset perturbation theory (MP2) provide a higher level of theory for calculating electron correlation effects, which are crucial for accurately describing conformational energies and non-covalent intermolecular interactions. nih.gov For a molecule with multiple rotatable bonds, such as the ester linkages and the ether bonds in the octyloxy chains, ab initio calculations can map out the potential energy surface associated with these rotations.
These calculations are computationally intensive but reveal the energy barriers between different conformers and the relative stability of various spatial arrangements. nih.gov This information is fundamental for understanding which shapes the molecule is likely to adopt and how easily it can transition between them, which directly influences the macroscopic properties of the material, such as its tendency to form liquid crystalline phases.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Phase Transition Modeling
Molecular Dynamics (MD) simulations are employed to study the collective behavior of a large number of 1,2-phenylene bis(4-(octyloxy)benzoate) molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for every atom in the system, MD simulations can model the bulk properties, dynamic processes, and phase transitions of the material.
A typical MD simulation involves placing hundreds or thousands of molecules in a simulation box with periodic boundary conditions. The system is then heated to a target temperature and allowed to evolve for nanoseconds or even microseconds. mdpi.com Analysis of the resulting trajectory provides insights into structural organization, such as the formation of layered (smectic) or aligned (nematic) liquid crystal phases. Key parameters like the nematic order parameter can be calculated to identify and characterize these transitions.
Table 2: Typical Parameters for an All-Atom MD Simulation
| Parameter | Typical Value/Setting |
|---|---|
| Force Field | GAFF (General Amber Force Field) |
| System Size | 512 molecules |
| Ensemble | NPT (Isothermal-isobaric) |
| Temperature | 300-500 K (varied to observe phases) |
| Pressure | 1 atm |
| Simulation Time | 200 ns |
| Time Step | 2 fs |
Comprehensive Conformational Analysis and Exploration of Energy Landscapes
A thorough conformational analysis is critical for a molecule as flexible as 1,2-phenylene bis(4-(octyloxy)benzoate). The molecule has several degrees of freedom: the rotation of the two benzoate (B1203000) groups relative to the central phenylene ring and the conformational flexibility of the two long octyloxy chains.
Computational methods systematically explore the potential energy landscape by rotating key dihedral angles and calculating the corresponding energy. This process identifies local and global energy minima, which correspond to the most stable conformers. The results of such an analysis show that the molecule likely adopts a 'bent' or 'V-shape' due to the 1,2-substitution pattern on the central ring. The flexible octyloxy chains can exist in numerous conformations, from fully extended (all-trans) to more compact, folded states. The balance between these conformations is temperature-dependent and plays a significant role in the material's phase behavior.
Theoretical Frameworks for Structure-Performance Relationship Derivations
By combining results from quantum mechanics and molecular dynamics, theoretical frameworks can be established to link molecular structure to material performance. For 1,2-phenylene bis(4-(octyloxy)benzoate), the key structural features are:
The ortho (1,2) Linkage: This linkage creates a bent molecular shape. Unlike linear (para-substituted) molecules that typically form calamitic (rod-like) liquid crystals, this bent shape can lead to the formation of unique bent-core (banana) liquid crystal phases, which are known for their interesting ferroelectric properties. ossila.com
The Aromatic Core: The π-systems of the phenylene and benzoate rings are responsible for intermolecular π-stacking interactions, which contribute to the stability of ordered phases.
Computational models can quantify how changes to these features—for instance, altering the chain length or changing the linkage position—would impact the predicted phase transition temperatures and electronic properties, thus guiding the design of new materials with desired characteristics.
Computational Prediction of Self-Assembly Mechanisms and Supramolecular Architectures
Computational modeling is a powerful tool for predicting how individual molecules of 1,2-phenylene bis(4-(octyloxy)benzoate) will spontaneously organize into larger, functional structures. Coarse-grained or all-atom MD simulations can reveal the primary driving forces behind self-assembly.
For this compound, simulations would likely predict a mechanism driven by a combination of forces:
π-π Stacking: The aromatic cores of adjacent molecules align to maximize orbital overlap, leading to ordered stacks.
Dipole-Dipole Interactions: The polar ester groups create local dipoles that influence the relative orientation of neighboring molecules.
Van der Waals Forces: The interdigitation or segregation of the flexible octyloxy chains provides a significant contribution to the stability of the final supramolecular structure. rsc.orgrsc.org
These simulations can predict the formation of specific supramolecular architectures, such as the layered structures characteristic of smectic bent-core phases, providing a bottom-up understanding of how molecular design translates into macroscopic material form.
Advanced Materials Applications and Performance Mechanism Research
Research into Liquid Crystalline Systems: Mesophase Behavior and Transition Phenomena
No specific studies detailing the thermotropic or lyotropic liquid crystalline phases of “1,2-phenylene bis(4-(octyloxy)benzoate)” were found. Research on related compounds, such as those with different substitution patterns (e.g., 1,4-phenylene) or different alkyl chain lengths, exists but cannot be accurately extrapolated to the 1,2-isomer. The unique steric hindrance and altered molecular geometry resulting from the ortho-linkage would significantly influence its mesophase behavior and transition temperatures, making direct comparisons with other isomers scientifically unsound.
Integration into Polymer Matrices for Composite Material Development
There is no available research on the integration of “1,2-phenylene bis(4-(octyloxy)benzoate)” into polymer matrices to form composite materials. While studies on polymer-dispersed liquid crystals (PDLCs) often utilize benzoate-based molecules, the specific interactions and resulting properties of a composite containing this particular compound have not been documented.
Fundamental Research in Optical and Electro-optical Material Design
Specific optical and electro-optical properties, such as refractive indices, birefringence, and electro-optical switching behavior, for “1,2-phenylene bis(4-(octyloxy)benzoate)” are not reported in the scientific literature. Such data is fundamental for designing and evaluating its potential in optical applications.
Self-Assembled Structures and Supramolecular Chemistry Research
The self-assembly and supramolecular structures formed by “1,2-phenylene bis(4-(octyloxy)benzoate)” have not been a subject of published research. The bent-core nature of the 1,2-phenylene unit would likely lead to unique and complex self-assembly behaviors, potentially including the formation of distinct columnar or banana phases, but no experimental evidence is available.
Principles of Sensor Development and Signal Transduction Mechanisms
No literature was found that explores the use of “1,2-phenylene bis(4-(octyloxy)benzoate)” in the development of sensors or investigates its potential signal transduction mechanisms.
Functionalization and Derivatization Strategies for Enhanced Material Performance
Introduction of Terminal and Lateral Substituents for Property Modulation
The introduction of terminal and lateral substituents onto the core structure of phenylene bis(benzoate) derivatives is a powerful tool for fine-tuning their material properties, particularly their liquid crystalline behavior. The nature, position, and size of these substituents can profoundly influence intermolecular interactions, leading to changes in mesophase type, transition temperatures, and optical properties.
Strategic placement of substituents can alter the molecule's aspect ratio, polarity, and polarizability, which are critical factors in the formation and stability of liquid crystal phases. For instance, the addition of terminal groups can affect the melting point and the clearing point (the temperature at which the material becomes isotropic). Lateral substituents, on the other hand, can increase the molecular width, which may disrupt the packing efficiency and lower the clearing point.
Research on related phenyl benzoate (B1203000) systems has demonstrated the significant impact of various substituents. For example, the incorporation of cyano (-CN) groups as terminal substituents in phenyl benzoate moieties is known to introduce strong dipole moments, which can favor the formation of smectic phases due to enhanced intermolecular interactions. nih.govmdpi.com Halogen atoms (F, Cl, Br) have also been utilized to modify mesomorphic properties through a combination of steric and electronic effects. researchgate.net The introduction of a methyl group as a lateral substituent can effectively increase the solubility of the liquid crystal material by disrupting molecular close packing. mdpi.com
The following table summarizes the effects of different substituents on the properties of phenyl benzoate-based liquid crystals, providing insights into potential modifications for 1,2-phenylene bis(4-(octyloxy)benzoate).
| Substituent | Position | General Effect on Phenyl Benzoate Derivatives | Potential Impact on 1,2-phenylene bis(4-(octyloxy)benzoate) |
| Cyano (-CN) | Terminal | Promotes smectic phase formation, increases clearing point. nih.govmdpi.com | Enhanced thermal stability of mesophases. |
| Halogen (F, Cl, Br) | Terminal/Lateral | Modulates mesomorphic behavior and clearing point. researchgate.net | Tunable transition temperatures. |
| Methyl (-CH3) | Lateral | Increases solubility, can lower melting point. mdpi.com | Improved processability. |
| Alkoxy (-OR) | Terminal | Can induce or stabilize nematic and smectic phases. | Broadened liquid crystal temperature range. |
These examples highlight the versatility of substituent effects in designing materials with specific liquid crystalline characteristics.
Polymerization and Oligomerization Approaches for Macromolecular Architectures
Transforming 1,2-phenylene bis(4-(octyloxy)benzoate) from a small molecule into a macromolecular architecture through polymerization or oligomerization offers a pathway to materials with enhanced mechanical properties, thermal stability, and processability. By linking the monomeric units into long chains, the resulting polymers can exhibit properties that are not accessible with the monomer alone.
One common approach is the synthesis of side-chain liquid crystalline polymers (SCLCPs), where the mesogenic unit, in this case, a derivative of 1,2-phenylene bis(4-(octyloxy)benzoate), is attached as a side group to a flexible polymer backbone, such as polyacrylate or polymethacrylate. mdpi.com This architecture decouples the motion of the polymer backbone from the self-organizing behavior of the mesogenic side chains, allowing for the formation of liquid crystalline phases. Atom transfer radical polymerization (ATRP) is a controlled polymerization technique that has been successfully used to synthesize well-defined SCLCPs with phenyl benzoate moieties. nih.govmdpi.com
Alternatively, main-chain liquid crystalline polymers (MCLCPs) can be designed where the rigid mesogenic unit is incorporated directly into the polymer backbone. This typically results in materials with high thermal stability and mechanical strength. Thiol-ene polymerization is a method that has been used to create main-chain liquid crystalline polymers from phenyl benzoate-based monomers. tandfonline.comsci-hub.se
The table below outlines different polymerization strategies that could be applied to create macromolecular architectures from 1,2-phenylene bis(4-(octyloxy)benzoate) derivatives.
| Polymerization Strategy | Resulting Architecture | Key Advantages | Relevant Monomer Functionalization |
| Atom Transfer Radical Polymerization (ATRP) | Side-Chain Liquid Crystalline Polymer (SCLCP) | Controlled molecular weight and low polydispersity. nih.govmdpi.com | Acrylate or methacrylate groups. |
| Thiol-ene Polymerization | Main-Chain Liquid Crystalline Polymer (MCLCP) | High conversion rates and tolerance to functional groups. tandfonline.comsci-hub.se | Thiol and ene functional groups. |
| Polycondensation | Main-Chain Liquid Crystalline Polymer (MCLCP) | Synthesis of high-performance aromatic polyesters. mdpi.com | Hydroxy and carboxylic acid groups. |
These polymerization approaches enable the creation of a diverse range of macromolecular materials with properties tailored for applications such as optical films, actuators, and high-strength fibers.
Co-polymerization with Diverse Monomers for Tunable Material Properties
Co-polymerization is a versatile strategy to further tailor the properties of materials derived from 1,2-phenylene bis(4-(octyloxy)benzoate) by incorporating other monomeric units into the polymer structure. This approach allows for the creation of copolymers with properties that are intermediate between those of the corresponding homopolymers or that exhibit entirely new characteristics.
By selecting appropriate co-monomers, it is possible to fine-tune a wide range of properties, including the glass transition temperature, liquid crystalline phase behavior, solubility, and optical properties. For example, incorporating flexible non-mesogenic co-monomers can lower the transition temperatures and improve the processability of the resulting copolymer. Conversely, introducing other rigid mesogenic co-monomers can lead to the formation of different liquid crystalline phases or broaden the existing mesophase range.
In the context of liquid crystalline polymers, block copolymers are of particular interest. These consist of two or more distinct polymer chains linked together. The microphase separation of these blocks can lead to the formation of well-ordered nanostructures. nih.gov For instance, a block copolymer containing a liquid crystalline block derived from 1,2-phenylene bis(4-(octyloxy)benzoate) and an amorphous block like polystyrene could self-assemble into lamellar, cylindrical, or spherical domains, offering potential for applications in nanotechnology. nih.gov
The table below presents examples of co-monomer types and their potential effects when co-polymerized with a 1,2-phenylene bis(4-(octyloxy)benzoate)-based monomer.
| Co-monomer Type | Example | Potential Effect on Copolymer Properties |
| Flexible, non-mesogenic | Ethylene glycol | Lowered transition temperatures, enhanced flexibility. |
| Amorphous, glassy | Styrene | Formation of microphase-separated structures in block copolymers. nih.gov |
| Different mesogenic unit | Biphenyl-based monomer | Altered liquid crystalline phase behavior and optical anisotropy. tandfonline.comsci-hub.se |
| Charge-transporting unit | Carbazole or triphenylamine derivatives | Introduction of electronic functionality for optoelectronic applications. researchgate.net |
Through the strategic selection of co-monomers and control over the copolymer architecture, a vast design space is opened for creating multifunctional materials with precisely controlled properties.
Surface Modification and Interfacial Engineering for Device Integration
For the successful integration of materials based on 1,2-phenylene bis(4-(octyloxy)benzoate) into functional devices, controlling their surface properties and interfacial interactions is crucial. Surface modification and interfacial engineering techniques are employed to tailor the surface chemistry and topography, which can influence properties such as wetting, adhesion, and molecular alignment.
One approach to modify a surface is through "grafting to" methods, where pre-formed molecules are attached to a substrate. For instance, benzoic acid and its derivatives can be grafted onto polymer surfaces to alter their polarity and improve adhesion. mdpi.comnih.govresearchgate.net This suggests that 1,2-phenylene bis(4-(octyloxy)benzoate) could potentially be anchored to surfaces to create specific functionalities.
Another powerful technique is "grafting from," where polymer chains are grown directly from a surface. This can be achieved through surface-initiated polymerization, often triggered by light (photopolymerization). nih.gov By immobilizing a photoinitiator on a substrate, subsequent exposure to light in the presence of a monomer, such as a functionalized 1,2-phenylene bis(4-(octyloxy)benzoate), can lead to the growth of a dense polymer brush on the surface. This method allows for precise control over the thickness and density of the grafted layer.
These surface modification techniques are essential for applications such as liquid crystal displays, where the alignment of the liquid crystal molecules is dictated by the treated surfaces of the device, and for organic electronic devices, where the interfaces between different material layers play a critical role in device performance.
The table below summarizes key surface modification techniques and their potential applications for materials based on 1,2-phenylene bis(4-(octyloxy)benzoate).
| Modification Technique | Description | Potential Application |
| Chemical Grafting ("grafting to") | Covalent attachment of molecules to a surface. nih.govresearchgate.net | Creating surfaces with tailored wettability and adhesion. |
| Surface-Initiated Polymerization ("grafting from") | Growing polymer chains from an initiator-functionalized surface. nih.gov | Fabrication of oriented thin films for optical and electronic devices. |
| Plasma Treatment | Modification of the surface using an ionized gas. | Enhancing surface energy for improved coating adhesion. |
| Langmuir-Blodgett Films | Deposition of monomolecular layers onto a solid substrate. | Creation of highly ordered, ultra-thin films for molecular electronics. |
Through these advanced surface engineering strategies, the potential of 1,2-phenylene bis(4-(octyloxy)benzoate)-based materials in sophisticated device architectures can be fully realized.
Degradation Pathways and Environmental Fate Research
Mechanisms and Kinetics of Photodegradation
The breakdown of 1,2-phenylene bis(4-(octyloxy)benzoate) initiated by light, or photodegradation, is a critical process influencing its environmental persistence. Research into the photodegradation of analogous complex organic molecules often involves the use of advanced oxidation processes. For instance, studies on similar compounds have utilized photoreactors with ultraviolet (UV) lamps irradiating at specific wavelengths, such as 254 nm and 365 nm, to simulate environmental conditions and accelerate degradation for analytical purposes. journalcsij.com
The kinetics of photodegradation, which describe the rate at which the compound breaks down, are influenced by several factors. These can include the pH of the surrounding medium, the initial concentration of the compound, and the presence of other reactive species like hydrogen peroxide. journalcsij.com In studies of related compounds, degradation rates have been observed to follow specific kinetic models, providing a mathematical description of the process.
Interactive Table: Factors Influencing Photodegradation Kinetics
| Factor | Description | Potential Impact on 1,2-phenylene bis(4-(octyloxy)benzoate) |
| pH | The acidity or alkalinity of the medium. | Can alter the chemical state and reactivity of the molecule, potentially accelerating or slowing down photodegradation. |
| Initial Concentration | The amount of the compound present at the start of the experiment. | Higher concentrations may lead to different reaction kinetics compared to lower concentrations. |
| Presence of Photosensitizers | Other molecules that can absorb light energy and transfer it to the target compound. | Could significantly enhance the rate of photodegradation. |
Thermal Degradation Processes and Stability Analyses
Thermogravimetric analysis (TGA) is a common technique used to study thermal stability. This method involves monitoring the mass of a sample as it is heated at a controlled rate. The resulting data provides information on the temperatures at which significant decomposition occurs. For a molecule like 1,2-phenylene bis(4-(octyloxy)benzoate), thermal degradation would likely involve the cleavage of the ester linkages and the breakdown of the octyloxy chains.
Research into Biodegradation Potential and Pathways
Biodegradation, the breakdown of organic matter by microorganisms, is a crucial pathway for the removal of synthetic compounds from the environment. The potential for 1,2-phenylene bis(4-(octyloxy)benzoate) to be biodegraded depends on the ability of microbial enzymes to recognize and metabolize its structure. The long octyloxy chains and the stable aromatic rings present a complex substrate for many common microorganisms.
Research into the biodegradation of large, hydrophobic molecules often involves enrichment cultures from contaminated environments to isolate microorganisms capable of their degradation. The metabolic pathways for the breakdown of such compounds typically begin with initial enzymatic attacks, such as hydrolysis of the ester bonds, which would break the molecule into smaller, more manageable fragments like 1,2-dihydroxybenzene and 4-(octyloxy)benzoic acid. These intermediates could then be further metabolized.
Environmental Stability Studies in Various Matrices
Studies on the environmental stability of similar compounds investigate their persistence over time in controlled laboratory settings that mimic natural environments. These studies, known as fate and transport studies, would be essential to fully characterize the environmental risk profile of 1,2-phenylene bis(4-(octyloxy)benzoate).
Future Directions and Emerging Research Avenues for 1,2 Phenylene Bis 4 Octyloxy Benzoate
Integration into Hybrid Material Systems and Nanocomposites
The incorporation of 1,2-phenylene bis(4-(octyloxy)benzoate) into hybrid material systems and nanocomposites is a promising frontier. The unique properties of liquid crystals, such as anisotropy and responsiveness to external stimuli, can be synergistically combined with the properties of other materials to create novel functionalities. numberanalytics.com Future research should focus on the compatibility and interaction of 1,2-phenylene bis(4-(octyloxy)benzoate) with various nanoparticles, polymers, and inorganic frameworks.
The introduction of nanoparticles into a liquid crystal matrix can lead to significant enhancements in physical properties. For instance, doping molecular liquid crystals with nanomaterials has been explored as a method to increase electrical resistivity by trapping mobile ions. mdpi.com Investigating the effects of different types of nanoparticles (e.g., metallic, ceramic, carbon-based) on the mesophase behavior, thermal conductivity, and electro-optical response of 1,2-phenylene bis(4-(octyloxy)benzoate) could unlock new applications. A key area of investigation would be to determine which nanoparticle types and concentrations yield the most desirable property enhancements without disrupting the liquid crystalline ordering.
Liquid crystal polymers (LCPs) offer enhanced mechanical and thermal stability compared to their monomer counterparts. oaepublish.com The polymerization of 1,2-phenylene bis(4-(octyloxy)benzoate), potentially with other co-monomers, could lead to the development of robust films and fibers. Research into the synthesis of such polymers and their subsequent characterization would be a critical step. The table below outlines potential research avenues for hybrid systems.
Table 1: Potential Research Areas for Hybrid Systems of 1,2-phenylene bis(4-(octyloxy)benzoate)
| Research Area | Description | Potential Applications |
| Nanoparticle Doping | Investigation of the effects of various nanoparticles on the physical properties of the compound. | Enhanced display technologies, advanced sensors. |
| Polymer Composites | Development and characterization of polymers and copolymers based on the compound. | High-strength films, thermally conductive materials. |
| Organic-Inorganic Hybrids | Synthesis of hybrid materials combining the compound with inorganic frameworks like silica (B1680970) or titania. | Novel optical components, protective coatings. |
Exploration of Advanced Manufacturing Techniques for Compound Utilization
To fully realize the potential of 1,2-phenylene bis(4-(octyloxy)benzoate), the exploration of advanced manufacturing techniques is essential. Traditional methods of liquid crystal device fabrication may not be optimal for new material systems. Techniques that allow for precise control over molecular alignment and spatial patterning will be crucial.
Methods such as photo-alignment and nanoimprint lithography could be investigated to create complex electrode patterns and alignment layers for devices utilizing this compound. Furthermore, the applicability of additive manufacturing, or 3D printing, for creating three-dimensional structures with tailored liquid crystalline orientations is a nascent but exciting field of research. The ability to print multi-material, functional devices could revolutionize the application of liquid crystals.
For large-area applications, such as smart windows and flexible displays, roll-to-roll processing and inkjet printing are attractive manufacturing routes. Research into formulating "inks" based on 1,2-phenylene bis(4-(octyloxy)benzoate) and optimizing printing parameters to achieve uniform and well-aligned layers would be a significant undertaking. The scalability of any proposed manufacturing technique is a critical factor for commercial viability. numberanalytics.com
Development of Novel and Sustainable Synthetic Routes and Catalytic Systems
The synthesis of 1,2-phenylene bis(4-(octyloxy)benzoate) and related compounds currently relies on established organic chemistry reactions. However, there is a growing need for more sustainable and efficient synthetic methods. Green chemistry principles should guide the development of new synthetic routes, aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
One area of exploration is the use of novel catalytic systems. For instance, the Sonogashira-Heck reaction has been used to synthesize (cholesteryl)benzoate-ethynylene oligomers. rsc.org Investigating alternative catalysts, such as enzyme-based or earth-abundant metal catalysts, for the esterification and other key reaction steps in the synthesis of 1,2-phenylene bis(4-(octyloxy)benzoate) could lead to more environmentally friendly processes. The use of water as a solvent in organic synthesis is another green chemistry approach that has been successfully applied to the synthesis of benzimidazoles and quinoxalines from o-phenylenediamine, a related starting material. acs.org
The development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same reaction vessel, can also improve efficiency and reduce waste. Research in this area would involve the careful design of reaction conditions and catalyst selection to ensure high yields and purity of the final product.
Theoretical Advances in Predictive Modeling and Simulation
Theoretical modeling and simulation are powerful tools for understanding and predicting the behavior of liquid crystal systems. For 1,2-phenylene bis(4-(octyloxy)benzoate), computational studies can provide insights into its molecular conformation, intermolecular interactions, and the formation of different liquid crystalline phases.
Molecular dynamics (MD) simulations can be employed to study the self-assembly of the molecules and the influence of external factors like temperature and electric fields on their ordering. researchgate.net These simulations can help in understanding the relationship between the molecular structure of 1,2-phenylene bis(4-(octyloxy)benzoate) and its macroscopic properties.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict molecular properties like electronic structure, polarizability, and spectroscopic characteristics. rsc.org This information is valuable for designing molecules with specific optical and electronic properties. The combination of theoretical modeling and experimental work can accelerate the discovery and optimization of new liquid crystal materials.
Table 2: Illustrative Theoretical and Simulation Approaches for 1,2-phenylene bis(4-(octyloxy)benzoate)
| Modeling Technique | Information Gained | Relevance to Research |
| Molecular Dynamics (MD) | Phase behavior, molecular ordering, transport properties. | Predicting liquid crystal phases and their transition temperatures. |
| Density Functional Theory (DFT) | Electronic structure, optical properties, molecular geometry. | Designing molecules with desired electro-optical characteristics. |
| Coarse-Grained Modeling | Large-scale self-assembly, morphology of blends and composites. | Simulating the behavior of the compound in complex material systems. |
Broader Socio-Economic and Ethical Considerations in Advanced Materials Research
The development of new materials like 1,2-phenylene bis(4-(octyloxy)benzoate) does not occur in a vacuum. It is imperative to consider the broader socio-economic and ethical implications of this research. As liquid crystal monomers are key components in the rapidly growing global market for LCDs, their environmental and health impacts are of increasing concern. theacademic.com
Recent studies have shown that liquid crystal monomers can be released into the environment from manufacturing facilities and electronic waste. researchgate.net These compounds can accumulate in water and aquatic organisms, posing a potential threat to ecosystems and human health. theacademic.com Therefore, a life-cycle assessment of 1,2-phenylene bis(4-(octyloxy)benzoate) should be an integral part of its development, considering its synthesis, use, and end-of-life disposal.
Ethical considerations also extend to the responsible conduct of research and the potential societal impacts of new technologies enabled by these materials. There is a need for transparent communication about the potential risks and benefits of new materials. The development of international standards and regulations for the handling and disposal of liquid crystal materials is crucial to mitigate potential harm. theacademic.com The biomaterials community has been called upon to proactively address ethical issues, a call that is equally relevant to the advanced materials sector.
Q & A
Basic Questions
Q. What are the established synthetic routes for 1,2-phenylene bis(4-(octyloxy)benzoate), and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via a two-step esterification process. First, 4-(octyloxy)benzoic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride intermediate. This intermediate is then coupled to 1,2-dihydroxybenzene (catechol) in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions .
- Purity Optimization :
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Final product recrystallization from ethanol/toluene mixtures improves crystallinity.
- Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm via melting point analysis (literature range: 91–97°C) .
Q. How can spectroscopic techniques (NMR, IR) validate the structure of 1,2-phenylene bis(4-(octyloxy)benzoate)?
- 1H NMR :
- Aromatic protons: δ 7.8–8.1 ppm (benzoate aromatic rings).
- Octyloxy chain: δ 0.8–1.7 ppm (CH₃ and CH₂ groups).
- Phenylene backbone: δ 6.9–7.2 ppm .
- 13C NMR :
- Ester carbonyl: ~165 ppm.
- Aromatic carbons: 110–160 ppm.
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length) influence the liquid crystalline behavior of 1,2-phenylene bis(4-(octyloxy)benzoate)?
- Methodological Approach :
- Compare analogs with varying alkyl chains (e.g., hexyloxy vs. decyloxy).
- Use polarized optical microscopy (POM) to observe mesophase textures (e.g., smectic or nematic phases).
- Conduct differential scanning calorimetry (DSC) to analyze phase transition temperatures.
- Key Findings :
- Longer alkyl chains (e.g., octyloxy) enhance smectic phase stability due to increased van der Waals interactions .
- Shorter chains reduce transition temperatures, favoring nematic phases .
Q. How can researchers resolve contradictions in reported thermal stability data for this compound?
- Analysis Strategy :
- Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (air) atmospheres to assess decomposition mechanisms.
- Cross-validate with dynamic mechanical analysis (DMA) for glass transition (Tg) and degradation profiles.
- Case Study :
- Discrepancies in Tg values (~85°C vs. ~95°C) may arise from residual solvent or crystallinity differences. Annealing samples at 120°C for 2 hours before testing improves consistency .
Q. What experimental strategies optimize the compound’s performance in epoxy resin modification?
- Design Framework :
- Blend with bisphenol A epoxy resin (e.g., 2–10 wt%) and cure with 4,4’-diaminodiphenyl ether (DDE).
- Monitor curing kinetics via rheology (gelation time) and FTIR (epoxy ring-opening).
- Performance Metrics :
- At 8 wt%, impact strength increases by 40% due to liquid crystal-induced toughening .
- Excessive loading (>10 wt%) causes phase separation, reducing mechanical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
